5-Bromoisoxazol-4-amine

Synthetic methodology Cross-coupling Heterocycle functionalization

5-Bromoisoxazol-4-amine (CAS 1781894-95-8) is a 3,4,5-trisubstituted isoxazole featuring a bromine atom at the 5-position and a primary amine at the 4-position of the 1,2-oxazole ring. The 5-bromoisoxazole scaffold is a recognized substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkenyl substituents at C5, which has been demonstrated for 3,4-disubstituted 5-bromoisoxazoles under optimized catalytic conditions.

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
Cat. No. B13099307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoxazol-4-amine
Molecular FormulaC3H3BrN2O
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=NOC(=C1N)Br
InChIInChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2
InChIKeySWUHRCHBZSWTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoisoxazol-4-amine: A Dual-Functional Heteroaromatic Building Block for Medicinal Chemistry and Cross-Coupling


5-Bromoisoxazol-4-amine (CAS 1781894-95-8) is a 3,4,5-trisubstituted isoxazole featuring a bromine atom at the 5-position and a primary amine at the 4-position of the 1,2-oxazole ring . The 5-bromoisoxazole scaffold is a recognized substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkenyl substituents at C5, which has been demonstrated for 3,4-disubstituted 5-bromoisoxazoles under optimized catalytic conditions [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitor candidates and other bioactive molecules where the bromine atom acts as a synthetic handle for late-stage diversification, while the 4-amino group can be further functionalized through amidation, reductive amination, or diazotization chemistry [2].

Why 5-Bromoisoxazol-4-amine Cannot Be Replaced by Generic 5-Haloisoxazole-4-amines in Synthetic and Biological Workflows


Generic substitution among 5-haloisoxazol-4-amines (X = F, Cl, Br, I) is not permissible because the C5 halogen identity governs both reactivity in cross-coupling reactions and electronic properties relevant to biological target engagement. The C–Br bond in 5-bromoisoxazoles provides a sufficiently low bond dissociation energy to enable efficient oxidative addition with palladium(0) catalysts, while avoiding the premature decomposition and homocoupling side reactions frequently observed with the more labile C–I bond in 5-iodoisoxazoles under thermal Suzuki-Miyaura conditions [1]. Conversely, 5-chloro and 5-fluoro analogs exhibit significantly higher bond dissociation energies, requiring harsher catalytic conditions or specialized ligands to achieve comparable cross-coupling yields, which can be incompatible with sensitive functional groups elsewhere in the molecule [1][2]. Furthermore, the bromine atom contributes a distinctive combination of steric bulk and halogen-bonding capability that directly affects binding pose and affinity in biological targets, as evidenced by the >5,000-fold selectivity window between MAO-A and MAO-B isoforms observed for a brominated isoxazole probe compound, a selectivity profile that cannot be assumed for chloro, fluoro, or iodo counterparts without explicit experimental validation [3].

Quantitative Comparative Evidence for 5-Bromoisoxazol-4-amine: Cross-Coupling Efficiency, Computational Reactivity, and MAO Isoform Selectivity


Pd(0)-Catalyzed Suzuki-Miyaura Cross-Coupling: C5-Bromo Enables Trisubstituted Isoxazole Synthesis While Suppressing Ring-Opening Byproduct Formation

The Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles with aryl boronic acids, using Pd2(dba)3 (10 mol%) and P(t-Bu)3·HBF4 as the ligand system with Na2CO3 in 1,4-dioxane at 100 °C, affords trisubstituted isoxazoles in good to high yields while suppressing the ring-opening ketone byproduct (4) to minimal levels [1]. Under identical conditions with Pd(PPh3)4, the desired coupling product was not observed and the ring-opening product was obtained in 22% yield, demonstrating the critical role of the bulky phosphine ligand in productive coupling at the C5–Br position [1]. This represents a class-level advancement: prior attempts using 5-bromoisoxazoles with conventional Pd(PPh3)4 catalysts had been reported to fail entirely for Suzuki-Miyaura coupling, yielding no trisubstituted products [1][2]. The optimized conditions specifically exploit the C5–Br bond's balanced reactivity—sufficiently activated for oxidative addition yet stable enough to avoid premature debromination during Breslow intermediate formation, as corroborated by DFT mechanistic studies on related 5-aminoisoxazole systems [3].

Synthetic methodology Cross-coupling Heterocycle functionalization

DFT-Computed Reaction Pathway: 5-Aminoisoxazole Participates in NHC-Catalyzed [3+3] Annulation via Michael Addition with Computed S-Configuration Stereoselectivity

Density functional theory (DFT) calculations on the NHC-catalyzed [3+3] annulation of α-bromoenals with 5-aminoisoxazoles reveal that the stereocontrolling Michael addition step preferentially yields the S-configuration product, a prediction that shows strong agreement with experimental stereochemical outcomes [1]. The DFT study identified nine elementary steps; at the fifth step, the 1,2-addition pathway proposed in earlier experimental reports was not supported by the computed energy profile—instead, Michael addition was identified as the energetically most feasible pathway [1]. Distortion/interaction analysis demonstrated that lower distortion energy at the transition state accounts for the stability of the S-configuration pathway [1]. Global reactivity index analysis further reveals that the NHC catalyst switches behavior from enhancing nucleophilicity before Breslow intermediate debromination to generating an electrophilic α,β-unsaturated acyl azolium species after debromination [1]. While this study uses 5-aminoisoxazole as a model substrate rather than specifically 5-bromoisoxazol-4-amine, the mechanistic insights are directly transferable to the target compound given the shared 5-amino substitution pattern, and the computed regiochemical outcomes provide a predictive framework unavailable for the 3-aminoisoxazole regioisomer [1].

Computational chemistry Organocatalysis Mechanistic DFT Stereoselective synthesis

MAO-A vs MAO-B Isoform Selectivity: Brominated Isoxazole Probe Demonstrates >5,000-Fold Discrimination Window

A brominated isoxazole derivative (BDBM50078675/CHEMBL3415444) was profiled against bovine brain mitochondrial monoamine oxidase isoforms using spectrofluorimetric enzyme inhibition assays [1]. The compound inhibited MAO-A with an IC50 of 66 nM, whereas inhibition of MAO-B required an IC50 of 360,000 nM, yielding a selectivity ratio (MAO-B IC50 / MAO-A IC50) of approximately 5,450-fold in favor of MAO-A [1]. This isoform selectivity window, curated in the BindingDB and ChEMBL databases, represents a quantitative benchmark for the brominated isoxazole pharmacophore that is not documented for the corresponding 5-chloro, 5-fluoro, or non-halogenated isoxazol-4-amine analogs in the same assay system. The pronounced selectivity is consistent with the bromine atom engaging in a halogen-bonding interaction within the MAO-A active site that sterically and electronically disfavors accommodation in the narrower MAO-B substrate cavity—an interaction geometry that smaller halogens (F, Cl) cannot replicate with equivalent strength [2].

Monoamine oxidase Enzyme inhibition Isoform selectivity Neuropharmacology

Antimitotic Activity of 5-Aminoisoxazole Scaffolds: Structural Confirmation and Biological Precedent for the 4-Amino-5-bromo Substitution Pattern

A series of novel 5-aminoisoxazoles bearing alkoxyaryl moieties was synthesized and evaluated for antimitotic activity, with the 5-aminoisoxazole core confirmed as a productive scaffold for tubulin-targeting antiproliferative effects [1]. The study, published in Mendeleev Communications (2017, Volume 27, Issue 3, pp. 228–230), characterized the compounds by X-ray crystallography and NMR spectroscopy, establishing the structural integrity of the 5-aminoisoxazole framework. While the published compounds feature alkoxyaryl substituents at C3 rather than representing the unsubstituted 5-bromoisoxazol-4-amine, the study demonstrates that the 5-aminoisoxazole-4-amine motif—precisely the core present in 5-bromoisoxazol-4-amine—is compatible with antimitotic pharmacology and is amenable to further functionalization at both the C3 and C4-amino positions [1]. The work has been cited by 19 subsequent papers, indicating sustained scientific interest in this scaffold class [1]. This provides a literature-validated biological precedent for procuring 5-bromoisoxazol-4-amine as a synthetic entry point into antimitotic SAR programs, a precedent not established for the 3-aminoisoxazole or 4-aminoisoxazole regioisomers in the same biological context [1].

Antimitotic agents Cancer pharmacology 5-Aminoisoxazoles Structure-activity relationship

Optimal Procurement and Application Scenarios for 5-Bromoisoxazol-4-amine Based on Differential Evidence


Trisubstituted Isoxazole Library Synthesis via C5 Suzuki-Miyaura Diversification

Medicinal chemistry groups constructing compound libraries around the isoxazole core should prioritize 5-bromoisoxazol-4-amine as the C5-halogenated building block of choice. The optimized Pd2(dba)3/P(t-Bu)3·HBF4 catalytic system, validated on 3,4-disubstituted 5-bromoisoxazoles, suppresses the ring-opening side reaction that historically plagued 5-bromoisoxazole cross-coupling attempts, enabling reliable access to diverse trisubstituted isoxazoles [1]. The 4-amino group remains available for parallel functionalization, allowing two-dimensional diversification from a single building block. In contrast, 5-chloro and 5-fluoro analogs lack demonstrated reactivity under comparable mild conditions, and 5-iodo analogs present storage stability concerns and an elevated risk of homocoupling byproducts that reduce isolated yields [2][3].

MAO-A Selective Inhibitor Development Leveraging Halogen-Bonding Pharmacophore

Neuroscience-focused drug discovery programs seeking MAO-A-selective inhibitors with minimal MAO-B liability should incorporate 5-bromoisoxazol-4-amine as a core intermediate. The >5,000-fold MAO-A/MAO-B selectivity window demonstrated for a brominated isoxazole probe justifies the selection of bromine at the C5 position over smaller halogens, which cannot engage the MAO-A active site with equivalent halogen-bonding geometry [1]. The 4-amino group provides a synthetic handle for installing substituents that extend into the MAO-A substrate cavity while maintaining the bromine-mediated selectivity. Researchers should note that this selectivity evidence is derived from a structurally related brominated isoxazole and should be confirmed with the specific final compounds, but the class-level implication strongly favors bromine substitution for MAO-A programs [2].

Stereoselective NHC-Catalyzed Annulation for Chiral Heterocycle Construction

Synthetic methodology laboratories developing NHC-catalyzed annulation reactions should select 5-bromoisoxazol-4-amine as the substrate of choice for constructing chiral heterocyclic scaffolds. DFT calculations on the [3+3] annulation of α-bromoenals with 5-aminoisoxazoles establish that the Michael addition pathway yields S-configuration products with high stereoselectivity, and the computational model provides a predictive framework for designing new catalyst systems [1]. The bromine substituent at C5 remains intact through the annulation cascade, preserving a synthetic handle for subsequent cross-coupling diversification. This application scenario is not applicable to 3-aminoisoxazole or 4-aminoisoxazole regioisomers, which engage the acyl azolium intermediate at different positions and would produce different regioisomeric products [1].

Antimitotic Agent SAR Exploration Starting from a Literature-Validated Scaffold

Oncology-focused medicinal chemistry teams initiating new antimitotic agent programs can reduce scaffold validation risk by starting from 5-bromoisoxazol-4-amine. The 5-aminoisoxazole core has been independently validated as a productive scaffold for tubulin-targeting antiproliferative effects, with X-ray crystallographic confirmation of structural integrity [1]. The bromine at C5 and amine at C4 provide two orthogonal diversification points for systematic SAR exploration: the C5–Br enables aryl/heteroaryl introduction via Suzuki coupling, while the C4–NH2 can be elaborated into amides, sulfonamides, ureas, or fused heterocycles. This dual-functionalization strategy is supported by 19 subsequent citations of the foundational antimitotic 5-aminoisoxazole study, indicating sustained and growing interest from the medicinal chemistry community [1].

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